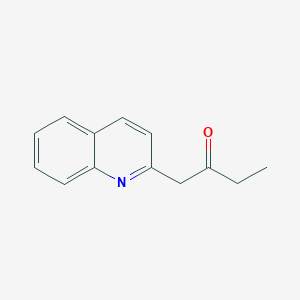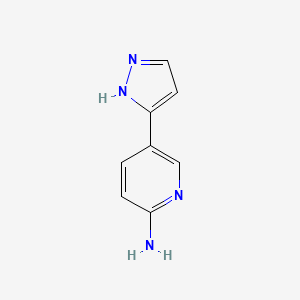
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea is an organic compound that features a urea backbone substituted with two 2-chloroethyl groups and a 4-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 2-chloroethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include substituted ureas with various functional groups.
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(2-chloroethyl)-3-phenylurea: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1,1-Bis(2-chloroethyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
Uniqueness
1,1-Bis(2-chloroethyl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules.
Propiedades
Número CAS |
2062-72-8 |
|---|---|
Fórmula molecular |
C11H13Cl2FN2O |
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
1,1-bis(2-chloroethyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C11H13Cl2FN2O/c12-5-7-16(8-6-13)11(17)15-10-3-1-9(14)2-4-10/h1-4H,5-8H2,(H,15,17) |
Clave InChI |
BZHMGOWHZHYFHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N(CCCl)CCCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)
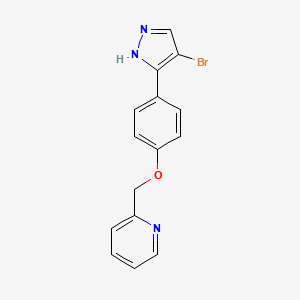
![Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-](/img/structure/B13998983.png)
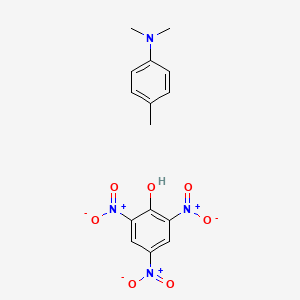
![2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol](/img/structure/B13998994.png)
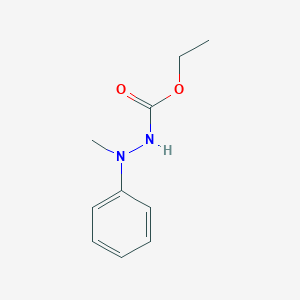
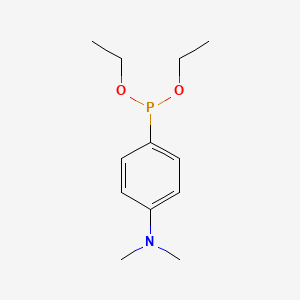
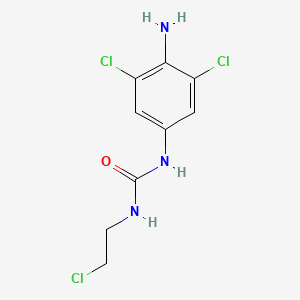
![3-[3-[Bis(2-chloroethyl)aminomethyl]-4-hydroxyphenyl]quinazolin-4-one](/img/structure/B13999020.png)
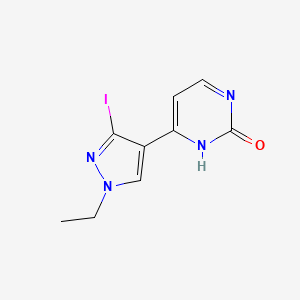
![Bis(2-{2-[(butan-2-yl)oxy]ethoxy}ethyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate](/img/structure/B13999024.png)
![1-[[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole](/img/structure/B13999027.png)
